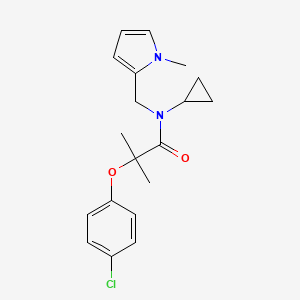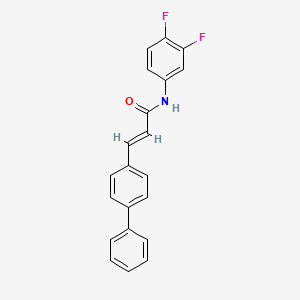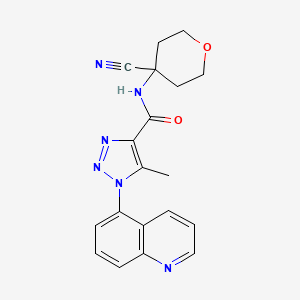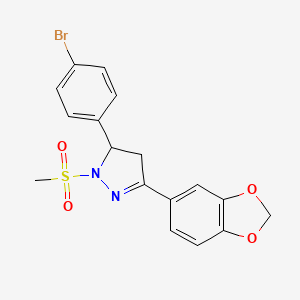
英国菊内酯
描述
Britannilactone is a methanol extract of the dried flower of Inula britannica L . It is a sesquiterpene lactone, a class of natural products found in many plant species . Britannilactone has been found to have several bioactivities .
Synthesis Analysis
The production of Britannilactone and other β-lactone natural products has been largely restricted to chemical synthesis due to gaps in biochemical knowledge about β-lactone biosynthesis . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines .
Molecular Structure Analysis
Britannilactone has a molecular formula of C15H22O4 and a molecular weight of 266.33 . It is a white to off-white solid .
Chemical Reactions Analysis
Britannilactone has been found to have several bioactivities, including the inhibition of melanogenesis . It has been implicated in anti-melanogenic activity .
Physical And Chemical Properties Analysis
Britannilactone is a white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学研究应用
Cancer Therapy
Britannilactone has shown promising results in cancer therapy , particularly in breast cancer research. Studies have demonstrated that britannilactone can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death, through the mitochondrial signaling pathway . This process involves the activation of caspase enzymes and the regulation of Bcl-2 and Bax proteins, which are crucial for the mitochondrial apoptotic pathway. The compound’s ability to increase reactive oxygen species (ROS) generation and disrupt mitochondrial transmembrane potential further contributes to its anticancer effects .
Anti-Inflammatory Applications
The compound has been identified for its potential anti-inflammatory properties. Britannilactone can modulate various signaling pathways that are involved in inflammatory responses. This includes the inhibition of the NF-κB pathway, which plays a significant role in the expression of pro-inflammatory genes . By interfering with this pathway, britannilactone may help in reducing inflammation and could be beneficial in treating diseases where inflammation is a key factor.
Modulation of Immune Response
The compound has been implicated in the modulation of immune response . It can affect the tumor microenvironment and has an immune-modulatory action, which is crucial in cancer treatment . Britannilactone’s ability to downregulate the PD-1/PD-L1 immune checkpoint can activate cytotoxic T lymphocytes, enhancing the body’s immune response against tumor cells .
Dermatological Applications
In dermatology, britannilactone has been associated with anti-melanogenic activity , which is the process that affects pigmentation . This suggests that the compound could be used in designing depigmenting or skin-whitening products, providing an alternative to current treatments for hyperpigmentation disorders.
作用机制
Britannilactone: A Comprehensive Review of Its Mechanism of Action
Britannilactone is a sesquiterpene lactone isolated from the Asteraceae family, specifically from the dried flower of Inula britannica L . It has been recognized for its potent bioactivity against bacteria, fungi, and human cancer cell lines . This article aims to provide a comprehensive review of the mechanism of action of Britannilactone.
Target of Action
Britannilactone primarily targets the inducible nitric oxide synthase (iNOS) pathway . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes. Britannilactone’s inhibitory effect on iNOS has been demonstrated in various studies .
Mode of Action
Britannilactone interacts with its targets by inducing apoptosis, a type of programmed cell death . It has been shown to significantly reduce melanin production in a dose-dependent manner . The compound’s ability to induce apoptosis has been confirmed through various assays, including Annexin V/propidium iodide (PI) staining, Hoechst 33258 staining, and caspase-3/9 activity assay .
Biochemical Pathways
Britannilactone affects several biochemical pathways. It has been found to decrease the expression of Bcl-2, a protein that prevents apoptosis, while increasing the expression of Bax, a protein that promotes apoptosis . These changes were positively correlated with elevated expression of p53, a tumor suppressor protein . Additionally, britannilactone increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .
Pharmacokinetics
Britannilactone is a β-lactone, a class of compounds known for their strained rings that are useful organic synthons and pharmaceutical warheads .
Result of Action
The result of britannilactone’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis in cancer cells . This has been observed in various cancer cell lines, including MCF-7 and MDA-MB-468 human breast cancer cells .
Action Environment
The action, efficacy, and stability of britannilactone can be influenced by various environmental factors. It is worth noting that the production of β-lactone natural products like britannilactone has been largely restricted to chemical synthesis due to gaps in biochemical knowledge about β-lactone biosynthesis .
安全和危害
未来方向
Britannilactone has shown marked anticancer activities in vitro and in vivo with different tumor models . Future research could focus on reducing or abolishing the non-specific reactivity of the -methylene- -lactone moiety with the sulfhydryl groups of proteins . There is also potential for future drug design in this chemical series .
属性
IUPAC Name |
(3aS,4S,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIGQFYGXSPCO-UBVLEBKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904806 | |
| Record name | Britannilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary biological activities reported for britannilactone?
A1: Research indicates that britannilactone exhibits anti-proliferative and skin-whitening properties. Studies have shown that it can inhibit melanin production in melanoma cells [, ] and demonstrate cytotoxicity against various cancer cell lines, including HEp2, SGC-7901, and HCT116 [].
Q2: How does britannilactone's structure influence its anti-proliferative activity?
A2: Studies comparing the activity of britannilactone with its structural analogs, such as isoalantolactone and 1-O-acetylbritannilactone, reveal a structure-activity relationship. Isoalantolactone, an eudesmanolide, exhibits stronger anti-proliferative effects than britannilactone and 1-O-acetylbritannilactone, both of which are 1,10-seco-eudesmanolides. This suggests that the 1,10-seco-eudesmane structure may lead to reduced anti-proliferative activity compared to the eudesmane skeleton [, ].
Q3: What is known about the mechanism of action of britannilactone in inhibiting melanin production?
A3: While britannilactone has shown efficacy in reducing melanin production, its precise mechanism of action in this process remains to be fully elucidated. Further research is needed to determine the specific molecular targets and pathways involved in its depigmenting effects.
Q4: What is the molecular formula and weight of britannilactone?
A4: The molecular formula of britannilactone is C15H22O3, and its molecular weight is 250.33 g/mol.
Q5: Are there any studies on the stability of britannilactone under different conditions?
A5: Currently, there is limited information available regarding the stability of britannilactone under various conditions. Further research is necessary to assess its stability profile, which would be crucial for developing suitable formulations and storage conditions.
Q6: Have any analytical methods been developed for the detection and quantification of britannilactone?
A6: Yes, researchers have developed a reversed-phase liquid chromatography (RP-LC) method for the simultaneous quantification of six sesquiterpene lactones, including britannilactone, in Inula britannica L. []. This method could be valuable for quality control and standardization of plant material or extracts containing britannilactone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)
![ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)
![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)
![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
